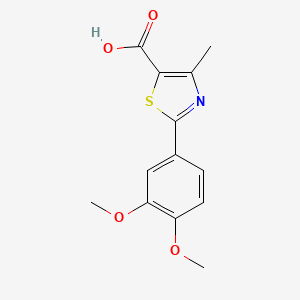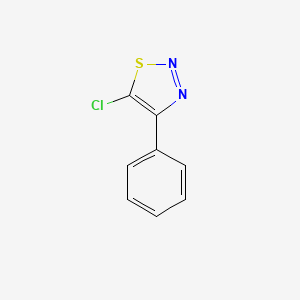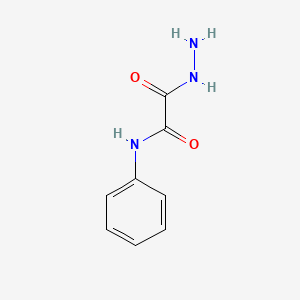
2-hydrazinyl-2-oxo-N-phenylacetamide
Übersicht
Beschreibung
The compound 2-hydrazinyl-2-oxo-N-phenylacetamide serves as a versatile ligand in coordination chemistry, forming complexes with various metal ions. It has been the subject of research due to its potential applications in fields such as antimicrobial activity and molecular modeling. The studies have explored its ability to bind with metals in different geometries and its biological properties against various bacterial and fungal species .
Synthesis Analysis
The synthesis of 2-hydrazinyl-2-oxo-N-phenylacetamide and its derivatives typically involves the reaction of hydrazine with other organic compounds. For instance, the synthesis of its copper complexes is achieved by reacting the ligand with copper salts, leading to various coordination geometries . Similarly, the synthesis of its Cr(III) and Fe(III) complexes involves condensation reactions with vanillin and o-vanillin . These methods demonstrate the ligand's reactivity and its ability to form stable metal complexes.
Molecular Structure Analysis
The molecular structure of 2-hydrazinyl-2-oxo-N-phenylacetamide complexes has been characterized using various spectroscopic techniques, including IR, UV-Vis, ESR, and NMR spectroscopy. The ligand can act as a bidentate, tridentate, or tetradentate, coordinating with metal ions to form structures with tetrahedral or octahedral geometries . Density Functional Theory (DFT) calculations have been employed to determine bond lengths, bond angles, HOMO-LUMO gaps, and dipole moments, confirming the geometries of the ligand and its complexes .
Chemical Reactions Analysis
The reactivity of 2-hydrazinyl-2-oxo-N-phenylacetamide is evident in its ability to form complexes with a variety of metal ions. The ligand undergoes ligational changes when reacting with metals, as seen in the formation of copper, cobalt, nickel, cadmium, zinc, uranium, chromium, and iron complexes . The reaction conditions, such as the presence of solvents or other reagents, can influence the outcome of the complexation, leading to different structural motifs and coordination numbers.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydrazinyl-2-oxo-N-phenylacetamide complexes have been extensively studied. Thermal analyses, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), have been used to determine the stability and decomposition patterns of the complexes . The optical properties, including the optical band gap, have been measured, indicating potential applications in materials science . Additionally, the complexes exhibit antimicrobial activity, which has been evaluated using the inhibitory zone diameter method against various bacteria and fungi .
Wissenschaftliche Forschungsanwendungen
1. Complex Formation and Spectroscopic Studies
- 2-hydrazinyl-2-oxo-N-phenylacetamide forms complexes with various metals, such as Copper (II) and Chromium (III), which have been analyzed using spectroscopic and analytical techniques. These studies provide insights into the ligational behavior, magnetic properties, and thermal stability of these complexes (Shah, 2016).
2. Antimicrobial Activity
- Derivatives of 2-hydrazinyl-2-oxo-N-phenylacetamide exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. Studies have investigated their effectiveness through assays such as Diameter of Inhibition Zone and Minimum Inhibitory Concentration tests (Almutairi et al., 2018).
3. Molecular Docking Studies
- Molecular docking studies have been conducted to understand the binding mode of compounds derived from 2-hydrazinyl-2-oxo-N-phenylacetamide to their target proteins. This is essential for the development of new antimicrobial agents (Almutairi et al., 2018).
4. Ligational Behavior Analysis
- The ligational properties of 2-hydrazinyl-2-oxo-N-phenylacetamide and its derivatives have been extensively analyzed. These studies contribute to our understanding of the coordination chemistry and potential applications of these compounds (Yousef et al., 2015).
5. Corrosion Inhibition
- Research has also explored the use of 2-hydrazinyl-2-oxo-N-phenylacetamide derivatives as corrosion inhibitors. These studies are crucial for industrial applications, particularly in materials science and engineering (Shehata, 2017).
Safety and Hazards
The safety data sheet for “2-hydrazinyl-2-oxo-N-phenylacetamide” indicates that it has a hazard classification of Acute Tox. 4 Oral . It also has a GHS07 pictogram, a signal word of “Warning”, and a WGK of 3 .
Relevant Papers One relevant paper titled “Comparative ligational, optical band gap and biological studies on Cr(III) and Fe(III) complexes of hydrazones derived from 2-hydrazinyl-2-oxo-N-phenylacetamide with vanillin and o-vanillin” shows promising antibacterial activities against Bacillus subtilis and Escherichia coli .
Eigenschaften
IUPAC Name |
2-hydrazinyl-2-oxo-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-11-8(13)7(12)10-6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJTZBUPLMNLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377125 | |
| Record name | 2-Hydrazinyl-2-oxo-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazinyl-2-oxo-N-phenylacetamide | |
CAS RN |
4740-46-9 | |
| Record name | 2-Hydrazinyl-2-oxo-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antimicrobial properties of pyrrole-2,5-dione derivatives synthesized from 2-hydrazinyl-2-oxo-N-phenylacetamide?
A1: Research has shown that various pyrrole-2,5-dione derivatives, created by reacting 2-hydrazinyl-2-oxo-N-phenylacetamide with maleic anhydride, exhibit moderate in vitro antimicrobial activity against certain bacterial and fungal strains []. Notably, a derivative possessing a para-nitro group (RPA-10) demonstrated the most potent activity against both bacteria and fungi []. Further research is needed to fully elucidate the mechanism of action and explore potential applications.
Q2: How does the structure of 2-hydrazinyl-2-oxo-N-phenylacetamide-derived compounds influence their antimicrobial activity?
A2: While the provided abstracts don't offer a detailed structure-activity relationship (SAR) analysis, they highlight that the presence of specific substituents on the synthesized pyrrole-2,5-dione derivatives can impact their antimicrobial efficacy []. Specifically, the study indicated that the compound RPA-10, containing a para-nitro group, exhibited heightened potency compared to other derivatives []. This suggests that modifications to the aromatic ring system could be a promising avenue for developing more effective antimicrobial agents.
Q3: Can 2-hydrazinyl-2-oxo-N-phenylacetamide be utilized to synthesize metal complexes, and what applications might these complexes have?
A3: Yes, 2-hydrazinyl-2-oxo-N-phenylacetamide can act as a precursor for synthesizing metal complexes. Studies have explored its reactions with various aldehydes like vanillin and o-vanillin, followed by complexation with transition metals like Mn(II), Co(II), Cr(III), and Fe(III) [, ]. These complexes are being investigated for their potential applications in various fields. While the provided abstracts don't delve into specific applications, metal complexes often find use in catalysis, materials science, and potentially even medicinal chemistry. Further research is necessary to determine the specific properties and potential applications of these metal complexes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)
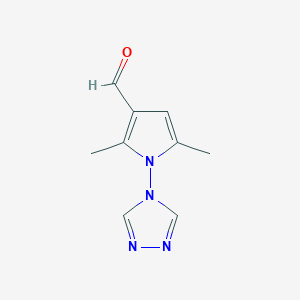
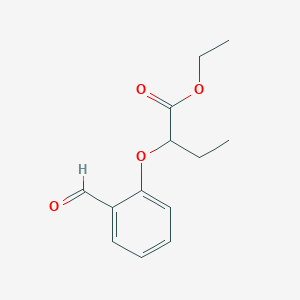
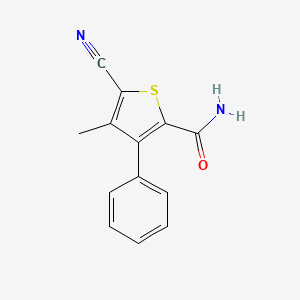

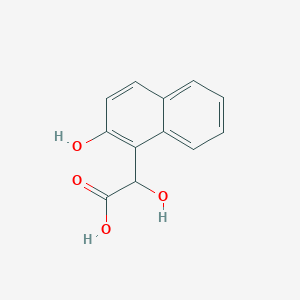
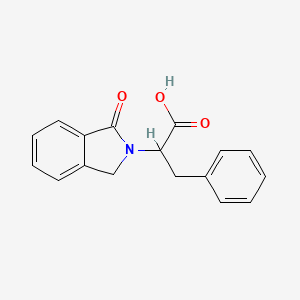
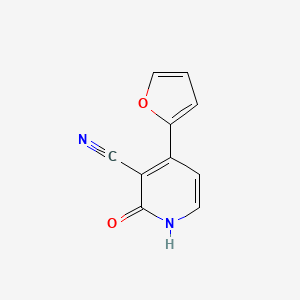
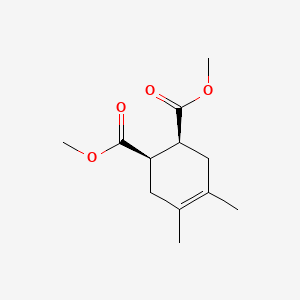
![Ethyl 2-[2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1303173.png)
